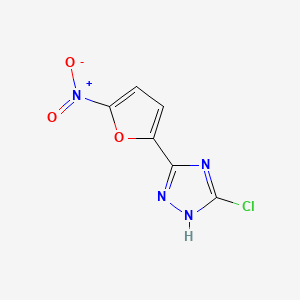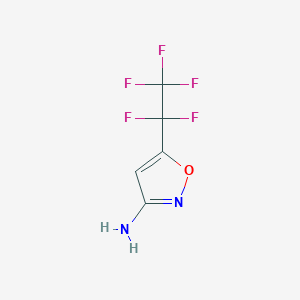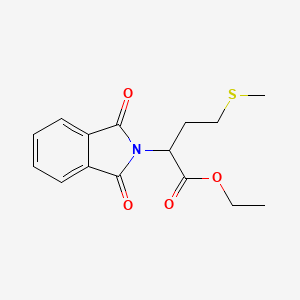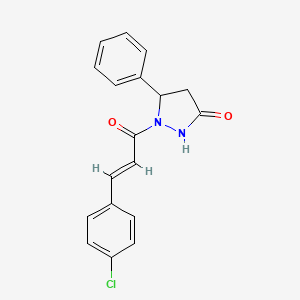
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chloro group and a nitrofuryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1,2,4-triazole with 5-nitro-2-furaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted triazoles and furans, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria . Its derivatives have been studied for their activity against resistant strains of bacteria, making it a promising candidate for developing new antibiotics.
Industry: In the industrial sector, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mécanisme D'action
The mechanism of action of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The nitro group plays a crucial role in this activity by generating reactive intermediates that damage bacterial DNA and proteins.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another triazole derivative with broad-spectrum antimicrobial activity.
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and use in energetic materials.
3-Amino-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a nitrofuryl group allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications.
Propriétés
Numéro CAS |
41735-54-0 |
|---|---|
Formule moléculaire |
C6H3ClN4O3 |
Poids moléculaire |
214.56 g/mol |
Nom IUPAC |
5-chloro-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H3ClN4O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H,8,9,10) |
Clé InChI |
OSDQSYYCUATBDU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)


![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)




![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)

